Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride
Description
Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a piperazine-based compound characterized by a central piperazine ring substituted with:
- An ethyl carboxylate group at the 1-position.
- A 2-hydroxy-3-(4-propanoylphenoxy)propyl chain at the 4-position.
The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The 4-propanoylphenoxy moiety introduces a ketone functionality, which may influence receptor binding and metabolic pathways.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5.ClH/c1-3-18(23)15-5-7-17(8-6-15)26-14-16(22)13-20-9-11-21(12-10-20)19(24)25-4-2;/h5-8,16,22H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWYNHUGPTRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in pharmacological contexts. This article aims to explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its structural components that allow it to interact with specific receptors and enzymes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, potentially influencing pathways related to pain perception, inflammation, and neuroprotection.
Pharmacological Effects
- Antinociceptive Activity : Studies indicate that derivatives of piperazine compounds often exhibit pain-relieving properties. This compound may share similar properties, warranting further investigation in pain models.
- Anti-inflammatory Properties : Compounds with similar structures have been shown to reduce inflammation through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Given the involvement of piperazine derivatives in neurological pathways, this compound may offer neuroprotective benefits, particularly in conditions like neurodegeneration.
Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds. For example:
- A study published in 2023 evaluated several piperazine derivatives for their efficacy against inflammatory markers in vitro. Results indicated that modifications on the piperazine ring significantly influenced anti-inflammatory activity (PubMed ID: 28414242) .
- Another investigation highlighted the role of autotaxin inhibitors in reducing lysophosphatidic acid (LPA) levels, which are implicated in fibrosis and other pathological conditions. This could suggest a pathway through which our compound might exert therapeutic effects .
Case Study 1: Pain Management
A clinical trial assessing the efficacy of a related piperazine derivative showed significant reductions in pain scores among participants suffering from chronic pain conditions. The trial emphasized the importance of structural modifications for enhancing analgesic properties.
Case Study 2: Inflammation Reduction
In an animal model of arthritis, a structurally similar compound demonstrated a marked decrease in joint swelling and inflammatory markers, suggesting that this compound could have comparable effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 398.5 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in methanol |
| Melting Point | 56 - 61 °C |
| Biological Activity | Antinociceptive, Anti-inflammatory |
Comparison with Similar Compounds
Structural Features
The compound shares core structural motifs with other piperazine derivatives, including:
- Piperazine/phenylpiperazine backbone : Common in CNS-targeting drugs (e.g., antipsychotics, antidepressants).
- Aryloxy substituents : Modulate lipophilicity and receptor affinity.
Key differences arise in the aryloxy groups and additional functionalizations:
Physicochemical Properties
Data from and highlight trends in purity, retention time, and molecular weight:
*Estimated based on analogs.
Commercial Availability
Suppliers in China, India, and the U.S. offer analogs like Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (), indicating established synthetic routes for scaling production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
